

Technical Monograph: N-Benzyl-4-chlorobenzamide

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Compound of Interest

Compound Name: *N*-benzyl-4-chlorobenzamide

CAS No.: 7461-34-9

Cat. No.: B189302

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Structural Characterization, Synthetic Methodology, and Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive analysis of **N-benzyl-4-chlorobenzamide** (CAS: 7461-34-9), a structural scaffold of increasing relevance in metabolic disease therapeutics. Beyond its definitive IUPAC nomenclature, this document details the Schotten-Baumann synthetic protocol, spectral characterization logic, and the compound's emergence as a pharmacophore for dual soluble epoxide hydrolase (sEH) and PPAR

modulation.

Nomenclature and Chemical Identity

The systematic naming of this compound follows IUPAC substitutive nomenclature rules, prioritizing the amide functional group over the amine or halide constituents.

IUPAC Designation

Preferred IUPAC Name: **N-Benzyl-4-chlorobenzamide**

- Parent Structure: Benzamide (a benzene ring attached to a carboxamide group -CONH).
- Principal Functional Group: The amide nitrogen takes priority.
- Substituents:
 - 4-chloro: A chlorine atom at the para position (C4) of the benzoyl ring.
 - N-benzyl: A benzyl group (phenylmethyl) attached to the amide nitrogen.

Alternative Names:

- N-Benzyl-p-chlorobenzamide[1]
- 4-Chloro-N-(phenylmethyl)benzamide[2]

Physicochemical Profile[3][4][5][6][7]

Property	Value	Source Validation
CAS Registry Number	7461-34-9	PubChem [1]
Molecular Formula	C ₁₀ H ₉ ClNO	Calculated
Molecular Weight	245.70 g/mol	Calculated
Melting Point	167.0 – 168.0 °C	Experimental [2]
Appearance	White crystalline solid	Experimental [2]
Solubility	Low in H ₂ O; Soluble in DCM, DMSO, EtOH	Experimental Observation

Synthetic Methodology: The Schotten-Baumann Reaction[8][9]

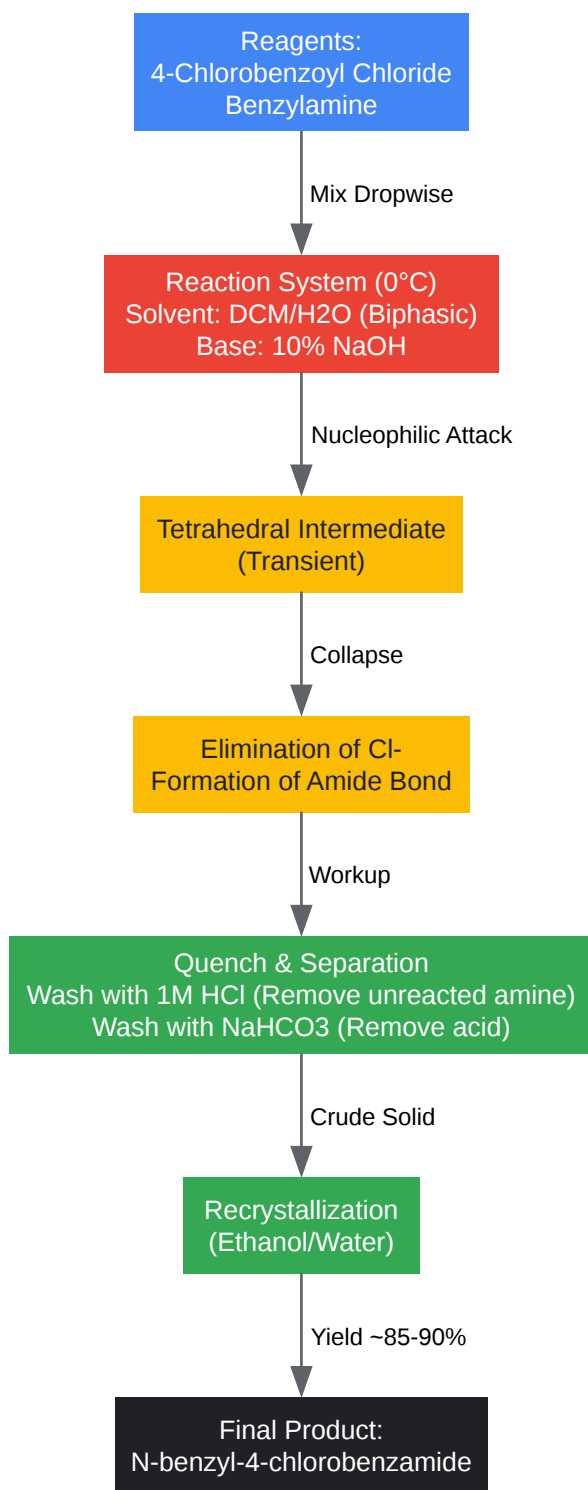
The most robust route for synthesizing **N-benzyl-4-chlorobenzamide** is the Schotten-Baumann reaction. This biphasic acylation method is preferred over thermal dehydration of ammonium salts due to its mild conditions and high atom economy regarding the amine.

Mechanistic Rational

The reaction involves the nucleophilic attack of benzylamine onto the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. A base (typically aqueous NaOH or pyridine) is critical to neutralize the HCl byproduct, preventing the protonation of the amine nucleophile, which would otherwise render it unreactive.[3][4]

Synthetic Workflow Diagram

The following workflow illustrates the critical path from reagents to purified crystal.



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Figure 1: Step-by-step Schotten-Baumann synthetic workflow for **N-benzyl-4-chlorobenzamide**.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system where intermediates and endpoints are checked via TLC and melting point analysis.

Reagents:

- 4-Chlorobenzoyl chloride (1.0 eq)
- Benzylamine (1.1 eq)
- Triethylamine (TEA) or 10% NaOH (1.5 eq)
- Dichloromethane (DCM)

Step-by-Step Procedure:

- Preparation: Dissolve benzylamine (10 mmol) and TEA (15 mmol) in dry DCM (20 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath to suppress di-acylation side reactions.
- Addition: Dissolve 4-chlorobenzoyl chloride (10 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes.
 - Why: Exothermic control prevents thermal decomposition and ensures selectivity.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
 - Validation Point: Check TLC (Hexane/EtOAc 3:1). The starting amine spot (low R_f, ninhydrin active) should disappear; a new UV-active amide spot (higher R_f) should appear.
- Workup: Transfer to a separatory funnel.
 - Wash with 1M HCl (2 x 10 mL) to remove unreacted benzylamine.
 - Wash with sat. NaHCO₃

(2 x 10 mL) to remove unreacted acid/acid chloride hydrolysis products.

- Wash with Brine (10 mL), dry over MgSO

, and concentrate in vacuo.

- Purification: Recrystallize the crude white solid from hot ethanol/water.
 - Endpoint Validation: Measure Melting Point.^[5] Target range: 167–168°C [2].

Analytical Characterization

Confirmation of the structure relies on the distinct electronic environments of the benzyl and benzoyl protons.

Proton NMR (¹H NMR) Logic

Based on experimental data for the analogous N-benzyl-4-bromobenzamide [3], the predicted shifts for the chloro-derivative in CDCl

(500 MHz) are:

- 7.70 – 7.75 (d, 2H): Protons ortho to the carbonyl on the chlorophenyl ring. Deshielded by the electron-withdrawing carbonyl.
- 7.30 – 7.45 (m, 7H): Overlapping multiplets containing the 5 benzyl aromatic protons and the 2 protons ortho to the chlorine.
- 6.45 (br s, 1H): Amide N-H proton. Broad due to quadrupole broadening and H-bonding.
- 4.65 (d, J = 5.5 Hz, 2H): Benzylic -CH
- protons. Coupled to the NH proton (hence doublet).

Mass Spectrometry (MS)

- Molecular Ion: [M+H]

= 246.07.

- Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (246/248) confirms the presence of a single Chlorine atom.

Pharmaceutical Relevance: Dual sEH/PPAR Modulation

While simple amides are common, the N-benzylbenzamide scaffold has gained specific attention in metabolic syndrome (MetS) research.

Mechanism of Action

Recent medicinal chemistry campaigns have identified N-benzylbenzamides as dual modulators. They inhibit Soluble Epoxide Hydrolase (sEH) while simultaneously activating Peroxisome Proliferator-Activated Receptor

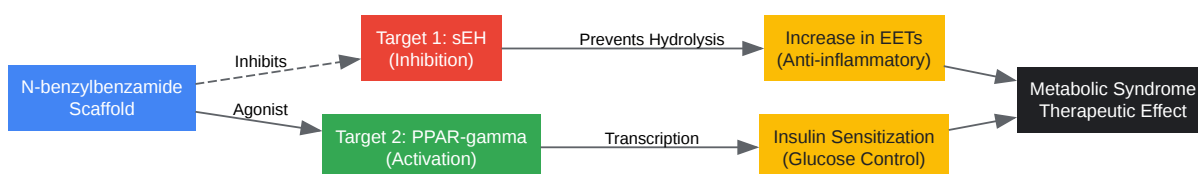
(PPAR

) [4].

- sEH Inhibition: Prevents the degradation of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory.
- PPAR

Activation: Improves insulin sensitivity and lipid metabolism.

Pharmacological Pathway Diagram



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Figure 2: Dual mechanism of action for N-benzylbenzamide derivatives in treating Metabolic Syndrome.

References

- National Center for Biotechnology Information. (2025).[2][6][7] PubChem Compound Summary for CID 346668, **N-benzyl-4-chlorobenzamide**. Retrieved from [[Link](#)]
- Zamani Anbardana, S., Mokhtari, J., et al. (2021).[8] Direct Synthesis of Amides...[8] Supporting Information. Royal Society of Chemistry. Retrieved from [[Link](#)]
- Merk, D., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. Retrieved from [[Link](#)]

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Sources

- 1. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 2. [N-benzyl-4-chlorobenzamide | C₁₄H₁₂ClNO | CID 346668 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/N-benzyl-4-chlorobenzamide) [pubchem.ncbi.nlm.nih.gov]
- 3. [byjus.com](https://www.byjus.com) [[byjus.com](https://www.byjus.com)]
- 4. [uomustansiriyah.edu.iq](https://www.uomustansiriyah.edu.iq) [[uomustansiriyah.edu.iq](https://www.uomustansiriyah.edu.iq)]
- 5. [4-Chlorobenzaldehyde - Wikipedia](https://en.wikipedia.org/wiki/4-Chlorobenzaldehyde) [en.wikipedia.org]
- 6. [4-Chlorobenzamide\(619-56-7\) 1H NMR spectrum](https://www.chemicalbook.com/ChemicalProductProperty.aspx?cid=189302) [[chemicalbook.com](https://www.chemicalbook.com)]
- 7. [4-Chlorobenzamide\(619-56-7\) 1H NMR spectrum](https://www.chemicalbook.com/ChemicalProductProperty.aspx?cid=189302) [[chemicalbook.com](https://www.chemicalbook.com)]
- 8. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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